molecular formula C15H11NO2 B2619721 4-((4-Aminophenyl)ethynyl)benzoic acid CAS No. 910467-92-4

4-((4-Aminophenyl)ethynyl)benzoic acid

Cat. No.: B2619721
CAS No.: 910467-92-4
M. Wt: 237.258
InChI Key: XETDUQSABYXZNK-UHFFFAOYSA-N
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Description

Contextualization within Organic and Materials Chemistry Research

In the realm of organic chemistry, the synthesis of rigid, rod-like molecules such as 4-((4-Aminophenyl)ethynyl)benzoic acid is pivotal for the construction of well-defined molecular architectures. The presence of the ethynyl (B1212043) (acetylenic) bridge imparts linearity and rigidity to the molecular backbone. This structural feature is highly sought after in materials science for applications requiring ordered molecular arrangements, such as in liquid crystals and crystalline polymers.

The compound's bifunctionality allows it to act as a monomer in polymerization reactions. The amino and carboxylic acid groups can react with complementary functional groups to form amide or ester linkages, leading to the formation of high-performance polymers like polyamides and polyesters. Furthermore, its rigid structure is of interest for the creation of thermally stable polymers with high mechanical strength.

Below are the key identification and property data for the compound:

PropertyValue
IUPAC Name 4-[(4-aminophenyl)ethynyl]benzoic acid synhet.comsigmaaldrich.com
CAS Number 910467-92-4 synhet.comsigmaaldrich.com
Molecular Formula C15H11NO2
Molecular Weight 237.26 g/mol sigmaaldrich.com
Physical Form Yellow to Brown Solid sigmaaldrich.com

Overview of Key Functional Group Reactivities and their Academic Relevance

The academic relevance of this compound stems from the distinct reactivity of its three key functional components: the carboxylic acid, the amino group, and the ethynyl bridge.

Carboxylic Acid Group: The -COOH group is a versatile functional handle for a variety of chemical transformations. It readily undergoes esterification with alcohols and amidation with amines to form stable ester and amide bonds, respectively. This reactivity is fundamental to its use in step-growth polymerization.

Amino Group: The -NH2 group is nucleophilic and can react with a wide range of electrophiles. Its reaction with carboxylic acids or their derivatives (like acyl chlorides) to form amides is a cornerstone of polyamide synthesis. The amino group can also be modified to tune the electronic properties of the molecule.

Ethynyl Group: The carbon-carbon triple bond of the ethynyl group can participate in various addition reactions. More significantly in the context of this molecule's synthesis, it is typically formed via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the efficient connection of aryl halides with terminal alkynes, providing a powerful tool for constructing conjugated organic materials.

The combination of these functional groups in a single molecule allows for orthogonal chemical modifications, where one group can be reacted selectively in the presence of the others, offering precise control in the synthesis of complex molecular structures.

Scope and Objectives of Current and Future Research Endeavors

Current and future research involving this compound and its derivatives is focused on harnessing its unique structural and functional attributes for the development of advanced materials.

Key Research Areas:

High-Performance Polymers: A primary objective is the synthesis of novel polyamides and polyesters. The rigidity of the monomer unit is expected to impart high thermal stability and mechanical strength to the resulting polymers, making them suitable for applications in aerospace and electronics. Research in this area would involve the polymerization of this compound with various comonomers and the characterization of the resulting polymers' properties.

Polymer TypePotential ComonomerExpected Polymer Properties
PolyamideTerephthaloyl chlorideHigh thermal stability, high tensile strength, liquid crystalline behavior
PolyesterEthylene glycolEnhanced thermal stability compared to conventional polyesters, potential for liquid crystallinity

Liquid Crystals: The rod-like shape of this compound makes it an excellent candidate for the core structure of thermotropic liquid crystals. ijstr.orgmdpi.comresearchgate.net By attaching flexible alkyl chains to the molecule, researchers aim to induce and study its liquid crystalline phases. The objective is to develop new liquid crystal materials with specific phase transition temperatures and optical properties for display technologies.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a coordinating site for metal ions, making this molecule a suitable organic linker for the construction of MOFs. researchgate.netrsc.orgunl.edu The elongated and rigid nature of the linker could lead to MOFs with large pore volumes and high surface areas, which are desirable for applications in gas storage, separation, and catalysis. Future work will likely involve the synthesis and characterization of new MOFs using this linker and exploring their functional properties. researchgate.netrsc.orgunl.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-aminophenyl)ethynyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h3-10H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETDUQSABYXZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 4 Aminophenyl Ethynyl Benzoic Acid

Established Synthetic Routes and Reaction Mechanisms

The construction of the diarylacetylene backbone of 4-((4-aminophenyl)ethynyl)benzoic acid is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method.

The Sonogashira reaction is a robust and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this typically involves the coupling of a halogenated benzoic acid derivative with 4-ethynylaniline, or alternatively, 4-aminophenylacetylene with a halogenated benzoic acid.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ, and co-catalyzed by a copper(I) salt, such as copper(I) iodide. The process occurs in the presence of a base, typically an amine like triethylamine or diisopropylamine, which also serves as the solvent or co-solvent. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodobenzoic acid).

Copper Cycle: Concurrently, the terminal alkyne (e.g., 4-ethynylaniline) reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex.

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the diarylacetylene product and regenerate the Pd(0) catalyst.

A common synthetic approach is the coupling of 4-iodobenzoic acid with 4-ethynylaniline. Protecting groups for the carboxylic acid and amino moieties may be employed to prevent side reactions and improve solubility, although direct coupling is often successful.

Table 1: Typical Conditions for Sonogashira Coupling Synthesis

Parameter Description
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Aryl Halide 4-Iodobenzoic acid, Methyl 4-iodobenzoate
Alkyne 4-Ethynylaniline
Base Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)

| Temperature | Room temperature to 80 °C |

While Sonogashira coupling is the most prevalent method, other strategies can be envisioned for constructing the diarylacetylene scaffold. One such alternative involves a one-pot synthesis from aryl aldehydes. This process proceeds through an addition-double elimination mechanism. For instance, an arylaldehyde could react with an N-(arylmethyl)benzotriazole in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). The reaction sequence involves imine formation, a Mannich-type addition, and subsequent double elimination to form the alkyne bridge, yielding the diarylacetylene product rsc.org. This method avoids the use of terminal alkynes and palladium catalysts, offering a different strategic approach to the core structure.

Functionalization and Derivatization Strategies

The presence of three distinct reactive sites—the carboxylic acid, the amino group, and the ethynyl (B1212043) bridge—makes this compound a versatile platform for further chemical modification.

The carboxylic acid group is readily functionalized using standard organic transformations. These modifications are essential for conjugating the molecule to other substrates, tuning its solubility, or altering its electronic properties.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esterification is often performed to protect the carboxylic acid during subsequent reactions or to improve the solubility of the compound in organic solvents dergipark.org.tr.

Amide Formation: Amide bonds are formed by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires an activating agent or coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI), to convert the carboxylic acid into a more reactive intermediate mdpi.comnih.gov. Direct condensation can also be achieved at high temperatures or with specific catalysts like TiCl₄ nih.govlibretexts.org.

Table 2: Reagents for Carboxylic Acid Derivatization

Reaction Reagent(s) Resulting Functional Group
Esterification R-OH, H⁺ (e.g., H₂SO₄) Ester (-COOR)
Amide Coupling R-NH₂, EDC or CDI Amide (-CONHR)

The primary amino group on the phenyl ring is a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functionalities.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide linkages. For example, acetylation with acetic anhydride is a common method to protect the amine or modify its electronic character libretexts.org.

Schiff Base Formation: The amino group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases scirp.orgjetir.orgderpharmachemica.com. This reaction is typically reversible and can be performed under mild conditions, making it useful for dynamic covalent chemistry and the synthesis of various ligands ekb.egresearchgate.net.

Table 3: Common Transformations of the Amino Group

Reaction Reagent(s) Resulting Functional Group
Acylation R-COCl or (RCO)₂O Amide (-NHCOR)
Schiff Base Formation R-CHO Imine (-N=CHR)

The internal alkyne of the diarylacetylene core is less reactive than a terminal alkyne but can participate in several advanced synthetic transformations, particularly cycloaddition reactions.

Diels-Alder Reaction: The ethynyl group can act as a dienophile in [4+2] cycloaddition reactions with a suitable conjugated diene youtube.comlibretexts.org. This reaction creates a new six-membered ring, providing a powerful method for constructing complex polycyclic aromatic systems. For example, diarylacetylenes can react with perylene under high temperatures in a Diels-Alder fashion to synthesize benzo[ghi]perylene derivatives researchgate.net. This type of annulative π-extension (APEX) is a key strategy for building larger, planar aromatic structures from the this compound scaffold researchgate.netmdpi.com.

This reactivity allows the rigid diarylacetylene core to be incorporated into more elaborate and functionally complex molecular architectures.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-((4-aminophenyl)ethynyl)benzoic acid, ¹H and ¹³C NMR would provide definitive structural proof.

¹H NMR Analysis (Predicted): The ¹H NMR spectrum is expected to be highly informative. The two para-substituted benzene rings would each present as a pair of doublets, characteristic of an AA'BB' spin system, assuming a suitable deuterated solvent like DMSO-d₆. The protons on the aminophenyl ring are anticipated to appear at a higher field (lower ppm) compared to those on the benzoyl ring due to the electron-donating effect of the amino (-NH₂) group. Conversely, the electron-withdrawing carboxylic acid (-COOH) group deshields the protons on its adjacent ring, shifting them downfield. The labile protons of the amino and carboxylic acid groups would appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

¹³C NMR Analysis (Predicted): The ¹³C NMR spectrum would corroborate the structure by revealing all 15 distinct carbon environments. The spectrum would be characterized by signals for eight aromatic CH carbons and seven quaternary carbons. The two acetylenic carbons are expected in the 80-100 ppm range. The carbon of the carboxylic acid group (-COOH) would be the most downfield signal, typically appearing above 167 ppm. The aromatic carbons attached to the amino group and the carboxylic acid group would be shifted upfield and downfield, respectively, relative to unsubstituted benzene.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
¹H~12.5 - 13.5Broad Singlet-COOHPosition is solvent and concentration dependent.
¹H~7.8 - 8.1DoubletAromatic H ortho to -COOHPart of an AA'BB' system.
¹H~7.5 - 7.7DoubletAromatic H meta to -COOHPart of an AA'BB' system.
¹H~7.2 - 7.4DoubletAromatic H meta to -NH₂Part of an AA'BB' system.
¹H~6.5 - 6.7DoubletAromatic H ortho to -NH₂Part of an AA'BB' system.
¹H~5.0 - 6.0Broad Singlet-NH₂Position is solvent and concentration dependent.
¹³C>167Quaternary-COOHMost downfield signal.
¹³C~148 - 152QuaternaryC-NH₂Electron-donating group effect.
¹³C~132CHAromatic CHMultiple signals expected in this region.
¹³C~130QuaternaryC-COOHElectron-withdrawing group effect.
¹³C~114CHAromatic CHMultiple signals expected in this region.
¹³C~108 - 112QuaternaryC-C≡CIpso-carbon of aminophenyl ring.
¹³C~85 - 95Quaternary-C≡C-Two distinct signals for the alkyne carbons.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. The two methods provide complementary information based on the molecule's vibrational modes.

FTIR Spectroscopy (Predicted): The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretch of the carboxylic acid would appear as a strong, sharp band around 1680-1710 cm⁻¹. The N-H stretching of the primary amine group should produce two distinct bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). The C≡C triple bond stretch, while potentially weak in the IR spectrum due to the molecule's symmetry, is expected in the 2100-2260 cm⁻¹ range. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy (Predicted): Raman spectroscopy would be particularly useful for observing the non-polar bonds. A strong signal corresponding to the C≡C stretching vibration is expected around 2200-2225 cm⁻¹, as the change in polarizability for this symmetric bond is significant. The symmetric breathing modes of the aromatic rings would also give rise to strong Raman signals.

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueExpected Intensity
N-H Asymmetric & Symmetric Stretch3300 - 3500FTIRMedium
Aromatic C-H Stretch3000 - 3100FTIR, RamanMedium-Weak
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300FTIRBroad, Strong
C≡C Stretch2100 - 2260FTIR, RamanWeak (FTIR), Strong (Raman)
C=O Stretch1680 - 1710FTIRStrong
Aromatic C=C Stretch1450 - 1610FTIR, RamanMedium-Strong
N-H Bend1590 - 1650FTIRMedium
Aromatic C-H Out-of-Plane Bend800 - 860FTIRStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis Methodologies

UV-Vis spectroscopy provides insights into the electronic transitions within a conjugated system. The title compound possesses a classic donor-π-acceptor (D-π-A) structure, with the amino group (-NH₂) as the electron donor and the carboxylic acid group (-COOH) as the electron acceptor, connected by a rigid phenyl-ethynyl-phenyl π-bridge.

This extended π-conjugation is expected to result in absorption maxima (λ_max) at significantly longer wavelengths compared to its constituent parts. For instance, 4-aminobenzoic acid absorbs at approximately 278 nm. achemblock.com The introduction of the ethynyl (B1212043) linker extends the conjugation, which should induce a substantial bathochromic (red) shift in the primary absorption band, likely into the 300-350 nm range. This transition would correspond to an intramolecular charge transfer (ICT) from the donor (aminophenyl) to the acceptor (carboxyphenyl) moiety. The solvent polarity is expected to influence the position of this ICT band, with more polar solvents typically causing a further red shift.

Photophysical analysis would further characterize the excited state properties. Given its D-π-A structure, the molecule may exhibit fluorescence, and measurements of its fluorescence quantum yield and lifetime would provide valuable information for potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

CompoundReported λ_max (nm)Predicted λ_max for Target Compound (nm)Electronic Transition
Benzene~255~300 - 350π → π* Intramolecular Charge Transfer (ICT)
4-Aminobenzoic acid~278 achemblock.com
This compoundN/A

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₁NO₂, corresponding to a monoisotopic mass of approximately 237.0790 Da.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecule [M+H]⁺ at m/z 238.0868 or the deprotonated molecule [M-H]⁻ at m/z 236.0717.

Under electron ionization (EI), the molecular ion peak [M]⁺• at m/z 237 would be observed. The fragmentation pattern would be expected to show characteristic losses:

Loss of •OH (17 Da): A peak at m/z 220, forming a stable acylium ion.

Loss of H₂O (18 Da): A peak at m/z 219, often seen in ortho-substituted compounds but less common here.

Loss of •COOH (45 Da): A significant peak at m/z 192, corresponding to the loss of the carboxyl group.

Cleavage of the alkyne: Fragmentation at the C-C single bonds adjacent to the alkyne could yield ions corresponding to fragments like aminophenylethynyl (m/z 116) or carboxyphenylethynyl (m/z 145) cations or radical cations.

m/z (Predicted)Ion FormulaInterpretation
237[C₁₅H₁₁NO₂]⁺•Molecular Ion (M⁺•)
220[C₁₅H₁₀NO]⁺[M - •OH]⁺
192[C₁₄H₁₀N]⁺[M - •COOH]⁺
164[C₁₃H₈]⁺•[M - COOH - HCN]⁺•
116[C₈H₆N]⁺[H₂N-C₆H₄-C≡C]⁺

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure. As of this writing, the crystal structure of this compound has not been reported in the major crystallographic databases.

Should a suitable single crystal be grown, this technique would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles would confirm the molecular geometry, including the linearity of the ethynyl linker and the planarity of the phenyl rings.

Intermolecular Interactions: Crucially, it would identify the hydrogen bonding network. The carboxylic acid groups are highly likely to form hydrogen-bonded dimers [R²₂(8) motif] with neighboring molecules. The amino group can also act as a hydrogen bond donor, potentially linking these dimers into more complex supramolecular architectures such as sheets or chains. These interactions govern the crystal packing and influence the material's bulk properties.

Without an experimental structure, crystallographic data such as the crystal system, space group, and unit cell dimensions remain unknown.

Computational and Theoretical Investigations of 4 4 Aminophenyl Ethynyl Benzoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in the ground state.

For aromatic compounds like 4-((4-Aminophenyl)ethynyl)benzoic acid, DFT calculations, often using hybrid functionals like B3LYP or PBE1PBE with a suitable basis set (e.g., 6-311G(d,p)), can predict key structural parameters. researchgate.netmdpi.com These parameters include bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the lengths of the carbon-carbon triple bond of the ethynyl (B1212043) linker, the C-N bond of the amino group, and the C-C and C-O bonds within the carboxylic acid group. These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Table 1: Representative DFT-Calculated Structural Parameters for Aromatic Acids and Amines Note: This table presents typical values for related structures as specific data for this compound is not available. The purpose is to illustrate the type of data obtained from DFT calculations.

ParameterBondTypical Calculated Value (Å)Method/Basis Set
Bond LengthC=O (Carboxyl)~1.21B3LYP/6-311G(d,p)
Bond LengthC-O (Carboxyl)~1.36B3LYP/6-311G(d,p)
Bond LengthC-C (Aromatic)~1.39 - 1.41B3LYP/6-311G(d,p)
Bond LengthC≡C (Ethynyl)~1.21B3LYP/6-311G(d,p)
Bond LengthC-N (Amino)~1.39B3LYP/6-311G(d,p)
Bond AngleC-C-O (Carboxyl)~112°B3LYP/6-311G(d,p)
Dihedral AnglePhenyl-EthynylNear 0° or 180° (Planar)B3LYP/6-311G(d,p)

Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic and Excited State Properties

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. mdpi.comresearchgate.net It is an extension of DFT that allows for the calculation of electronic excited states, which is essential for understanding a molecule's optical and electronic properties, such as its UV-visible absorption spectrum. rsc.orgresearchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state without any change in molecular geometry. mdpi.com These energies are directly related to the wavelengths of light the molecule absorbs. The calculations also yield oscillator strengths, which indicate the probability of a particular electronic transition occurring. A high oscillator strength corresponds to an intense absorption peak in the experimental spectrum.

For a molecule like this compound, which possesses an electron-donating amino group and an electron-withdrawing carboxylic acid group connected by a π-conjugated bridge, TD-DFT is particularly useful for characterizing intramolecular charge transfer (ICT) states. researchgate.net Upon excitation, an electron can be promoted from a molecular orbital localized on the aminophenyl (donor) part to an orbital on the benzoic acid (acceptor) part. TD-DFT helps in analyzing the nature of these excited states and their potential role in applications like organic solar cells and light-emitting diodes. researchgate.netresearchgate.net Furthermore, by optimizing the geometry of the molecule in its excited state, TD-DFT can be used to simulate fluorescence spectra and study the dynamics of how the molecule relaxes after absorbing light. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govlibretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov A small HOMO-LUMO gap generally implies that the molecule is more reactive and can be easily excited, often corresponding to absorption at longer wavelengths. nih.govespublisher.com

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated, providing quantitative measures of a molecule's reactivity.

Table 2: Key Chemical Reactivity Descriptors Derived from FMO Analysis

DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the "escaping tendency" of electrons from a system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The inverse of hardness; indicates a higher propensity for charge transfer. nih.gov
Electrophilicity Index (ω) μ² / (2η)Measures the ability of a species to accept electrons. nih.gov

For this compound, FMO analysis would typically show the HOMO density localized primarily on the electron-rich aminophenyl moiety, while the LUMO density would be concentrated on the electron-deficient benzoic acid end and the ethynyl bridge. This distribution confirms the molecule's donor-π-acceptor character and its potential for intramolecular charge transfer upon excitation. espublisher.com

Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interaction Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. thaiscience.infotci-thaijo.org It is plotted on the molecule's electron density surface, using a color scale to represent different values of the electrostatic potential. MEP maps are invaluable for predicting a molecule's reactive sites and how it will interact with other molecules. researchgate.net

The color-coding convention is typically as follows:

Red/Orange/Yellow: Regions of negative potential, rich in electrons. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue: Regions of positive potential, electron-deficient. These sites are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would show distinct regions of negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atom of the amino group. researchgate.net These areas are the most likely sites for electrophilic attack or for forming hydrogen bonds. Conversely, the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group would appear as regions of high positive potential (blue), making them primary sites for nucleophilic interaction and hydrogen bond donation. This information is crucial for predicting non-covalent interactions, such as those that dictate crystal packing or binding to a biological target.

Computational Approaches for Predicting Spectroscopic Signatures and Conformational Dynamics

Computational methods are widely used to predict various spectroscopic signatures of molecules, which can then be compared with experimental results to confirm the molecular structure. By calculating the vibrational frequencies of the molecule in its ground state, it is possible to simulate its infrared (IR) and Raman spectra. researchgate.net DFT calculations can accurately predict the positions and relative intensities of the vibrational modes, such as the C-H stretches of the phenyl rings, the C≡C stretch of the alkyne linker, the N-H stretches of the amine, and the characteristic C=O and O-H stretches of the carboxylic acid. mdpi.com

Conformational dynamics, or how the molecule's shape changes over time due to rotations around single bonds, can also be investigated. For this compound, a key conformational feature is the potential for rotation around the single bonds connecting the phenyl rings to the ethynyl bridge. A Potential Energy Surface (PES) scan can be performed, where the energy of the molecule is calculated as a function of one or more dihedral angles. This analysis helps identify the most stable conformer (the geometry with the lowest energy) and the energy barriers to rotation between different conformations. Such studies are important for understanding the molecule's flexibility and how its properties might change in different environments.

Applications in Advanced Materials Science and Engineering

Optoelectronic Devices and Functional Dyes

The primary application of 4-((4-aminophenyl)ethynyl)benzoic acid in materials science lies in its use as a key component for creating functional dyes for optoelectronic devices. Its inherent Donor-π-Acceptor architecture is fundamental to its utility in this area.

Design of Donor-π-Acceptor (D-π-A) Systems

The molecular framework of this compound is a classic example of a Donor-π-Acceptor (D-π-A) system. In this arrangement, the aminophenyl group acts as the electron donor (D), the benzoic acid moiety serves as the electron acceptor (A), and the ethynylphenyl group constitutes the π-conjugated bridge (π) that facilitates charge transfer between the donor and acceptor. This intramolecular charge transfer (ICT) is a critical characteristic for applications in optoelectronics.

The design of D-π-A dyes is a major focus in the development of organic materials for solar energy conversion. In these systems, moieties like dialkylamine or diphenylamine (B1679370) are commonly used as electron donors, while cyanoacrylic acid often functions as the electron acceptor and anchoring unit. rsc.org The π-conjugation segments are varied to modulate the photophysical properties of the dyes. rsc.org The presence of strong electron-donating substituents, such as a N,N-dimethylamino group, in phenylethynyl-2,1,3-benzothiadiazole derivatives leads to a pronounced solvatochromic behavior, indicating a strong ICT character in the excited state. researchgate.net

The structure of the π-bridge significantly influences the performance of D-π-A dyes. For instance, the introduction of an ethynyl (B1212043) π-spacer in a phenothiazine-based dye was found to positively influence the dye loading on the photoanode, leading to an increase in the power conversion efficiency of a dye-sensitized solar cell. researchgate.net

Application in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

This compound and its derivatives are extensively explored as sensitizers in dye-sensitized solar cells (DSSCs). In a DSSC, the dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), where it absorbs light and injects an electron into the semiconductor's conduction band, initiating the generation of electric current. The carboxylic acid group of the molecule is crucial as it serves as an anchoring group to bind the dye to the TiO2 surface.

The performance of DSSCs is highly dependent on the photophysical and electrochemical properties of the sensitizing dye. Dyes with broad absorption spectra and high molar extinction coefficients are desirable as they can harvest a larger portion of the solar spectrum. researchgate.net For example, novel D-π-A metal-free organic dyes containing a dithienopyrrolobenzothiadiazole (DTPBT) unit have been synthesized and shown to have broad absorption spectra and high molar extinction coefficients, making them promising candidates for efficient DSSCs. researchgate.net

Below are tables summarizing the performance of some DSSCs that utilize D-π-A dyes with structural similarities to this compound, illustrating the impact of molecular design on photovoltaic performance.

Dye CodeDonor Moietyπ-BridgeAcceptor MoietyPCE (%)Jsc (mA/cm²)Voc (V)FFReference
DTP4 TriphenylamineDithienopyrrolobenzothiadiazoleCarboxylic Acid7.55--- researchgate.net
GA-1 Bithienylnicotinonitrile-basedThiophene-6.22 - 9.12 (co-sensitized)--- mdpi.com
PEDCA Phenothiazine with methoxyphenyl auxiliary donorEthynylCyanoacrylic acid>7--- researchgate.net

Supramolecular Chemistry and Ordered Architectures

The rigid structure and terminal functional groups of this compound make it an exemplary molecule for the bottom-up construction of highly ordered supramolecular structures, including Covalent and Metal-Organic Frameworks.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. semanticscholar.org The selection of molecular building blocks (ligands or monomers) predetermines the geometry and properties of the resulting framework. Due to its bifunctional nature and linear geometry, this compound is a prospective ligand for COF synthesis.

The carboxylic acid and amino groups can participate in various condensation reactions to form the extended network. For example, the amino group can react with aldehydes to form imine-linked COFs, while the carboxylic acid can react to form ester- or amide-linked frameworks, although the latter is less common from direct condensation. semanticscholar.org The rigidity of the phenyl-ethynyl backbone ensures the formation of a well-defined, porous structure rather than an amorphous polymer. The resulting COF would feature a high surface area and ordered channels decorated with the functionalities of the linker, making it suitable for applications in gas storage, separation, and catalysis. rsc.orgnih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials in which metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional networks. nih.gov The carboxylic acid group of this compound can be deprotonated to a carboxylate, which is an excellent coordinating group for a wide variety of metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺). ekb.egnih.gov

The linear, rigid nature of the ligand would connect metal centers, propagating the structure into an extended framework. The terminal amino group, while less likely to be the primary coordination site in the presence of a carboxylate, would be incorporated into the framework's pores as a pendant functional group. ekb.eg This amine functionality can serve multiple purposes: it can act as a basic site for catalysis, a specific binding site for guest molecules like CO₂, or be postsynthetically modified to introduce further functionality. The combination of the extended π-system and the metal nodes could also impart interesting photoluminescent or electronic properties to the resulting MOF. nih.gov

Beyond the formation of crystalline frameworks, this compound can undergo self-assembly in solution or on surfaces to form a variety of hierarchical structures. This process is governed by non-covalent interactions. The key interactions driving its self-assembly are:

Hydrogen Bonding: The carboxylic acid group can form strong, directional hydrogen bonds, either as a head-to-head dimer with another acid group or with the amino group of a neighboring molecule.

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that helps to organize the molecules into ordered aggregates.

These interactions can lead to the formation of various nanostructures, such as nanofibers, nanoribbons, or vesicles, depending on the solvent and assembly conditions. The rod-like shape of the molecule favors the formation of anisotropic, or directionally-dependent, structures. The principles of self-assembly observed in related functionalized aromatic molecules suggest that this compound could serve as a versatile component in creating complex, functional nanomaterials from the bottom up. rsc.org

Surface Functionalization and Interface Science

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a solid substrate. This compound is an ideal molecule for forming SAMs on various metal oxide surfaces, such as indium tin oxide (ITO), titanium dioxide (TiO₂), or aluminum oxide (Al₂O₃). rsc.orgnih.gov

The formation process is driven by the strong affinity of the carboxylic acid "headgroup" for the oxide surface, where it forms a strong chemical bond (e.g., a carboxylate linkage). Once anchored, the rigid rod-like backbones, driven by π-π stacking and other van der Waals forces, align themselves, typically standing nearly perpendicular to the surface. This process results in a dense, well-ordered monolayer with the amino "tailgroup" exposed at the film-air or film-liquid interface.

By forming a SAM, one can precisely control the chemical and physical properties of a surface. For instance, SAMs of this molecule can be used to:

Tune Surface Energy and Wettability: The exposed amino groups make the surface more hydrophilic and chemically reactive.

Modify Work Function: In electronic devices, the molecular dipole of the SAM can alter the work function of an electrode, improving charge injection or extraction. nih.gov

Act as an Interfacial Layer: In devices like perovskite solar cells or organic photovoltaics, these SAMs can serve as hole-transport layers, passivate surface defects, and improve the interface between the electrode and the active layer, leading to enhanced device performance and stability. rsc.orgnih.gov

Table 2: Characteristics of SAMs Formed from Carboxylic Acid-Terminated Molecules on Oxide Surfaces

MoleculeSubstrateExposed Functional GroupPrimary ApplicationReference
4-Aminobenzoic acid (PABA)TiO₂-NH₂Interfacial layer in perovskite solar cells rsc.org
Carbazole-based phosphonic acidsIndium Tin Oxide (ITO)CarbazoleHole-extraction layer in organic solar cells nih.gov
Carboxylic acid-functionalized porphyrinsIndium Tin Oxide (ITO)PorphyrinHole-transport layer in inverted solar cells nih.gov
This compoundMetal Oxides (e.g., ITO, TiO₂)-NH₂Surface modification, electronic device interfaces(Inferred)

Surface Modification for Sensor Applications and Interfacial Engineering

The unique bifunctional nature of this compound, featuring a terminal carboxylic acid group and an amino group, makes it and its derivatives prime candidates for surface modification. These functional groups allow the molecule to anchor to various substrates and to be further functionalized, which is highly advantageous in the development of electrochemical sensors and for interfacial engineering in advanced electronic devices.

Research has extensively utilized the closely related compound, 4-aminobenzoic acid (PABA), to create modified electrodes with enhanced sensing capabilities. Through a process called electropolymerization, a thin, stable, and adherent film of poly(4-aminobenzoic acid) can be deposited onto electrode surfaces, such as glassy carbon electrodes (GCE). mdpi.commdpi.com This polymer film, often combined with other nanomaterials like multi-walled carbon nanotubes (MWCNTs), significantly enhances the electrode's effective surface area and electrocatalytic activity. mdpi.comresearchgate.net For instance, a poly(4-ABA)/MWNTs composite film on a GCE demonstrated excellent preconcentration capabilities and catalytic activity towards the antidepressant doxepin (B10761459), leading to a highly sensitive electrochemical sensor. mdpi.comresearchgate.net Similarly, these modified electrodes have been successfully employed for the simultaneous determination of synthetic food azo dyes, like sunset yellow FCF and tartrazine (B75150), showcasing the versatility of the polymer film in analytical applications. mdpi.com The polymer layer's effectiveness is attributed to its ability to increase electron transfer resistance and provide a high-surface-area matrix for analyte interaction. mdpi.com

In the realm of interfacial engineering, self-assembled monolayers (SAMs) of molecules like 4-aminobenzoic acid are used to modify the interfaces between different layers in devices such as perovskite solar cells. rsc.org When a SAM of PABA is applied to a mesoporous TiO2 electron transfer layer, it improves the interfacial compatibility between the TiO2 and the perovskite layer. rsc.org This enhancement leads to fewer charge traps, better carrier transport, and improved energy level alignment between the layers. As a result, the power conversion efficiency of the solar cell device was significantly increased from 9.28% to 10.58% with the introduction of the PABA SAM. rsc.org This demonstrates the critical role that such molecular modifiers play in optimizing device performance by precisely engineering the properties of critical interfaces.

Table 1: Applications of 4-Aminobenzoic Acid Derivatives in Surface Modification

Application Area Derivative Used Substrate/Device Key Findings & Performance Metrics
Electrochemical Sensing Poly(4-aminobenzoic acid)/MWCNTs Glassy Carbon Electrode Developed a sensitive sensor for doxepin with excellent preconcentration and electrocatalytic activity. mdpi.comresearchgate.net
Electrochemical Sensing Poly(4-aminobenzoic acid)/MWCNTs Glassy Carbon Electrode Enabled simultaneous quantification of sunset yellow and tartrazine with detection limits of 2.3 and 3.0 nmol L⁻¹, respectively. mdpi.com
Interfacial Engineering 4-aminobenzoic acid (PABA) SAM Perovskite Solar Cell (TiO2 layer) Improved interfacial compatibility and perovskite quality, enhancing power conversion efficiency to 10.58%. rsc.org

Catalysis and Organocatalytic Systems

Design as Ligands for Metal-Mediated Catalysis

The structure of this compound, containing both an amino group and a carboxylic acid group, provides two potential coordination sites, making it and its derivatives suitable for use as ligands in metal-mediated catalysis. These functional groups can bind to metal centers, allowing for the construction of complex catalytic systems with tailored properties.

Derivatives incorporating the 4-aminophenyl moiety have been successfully used to create robust catalysts. For example, copper and iron complexes of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin have been synthesized and covalently bonded to silica (B1680970) aerogel matrices. mdpi.com In this design, the aminophenyl groups act as anchor points to functionalize the porphyrin ring, which then coordinates with the metal ion (Cu or Fe). These solid-supported catalysts were highly effective in the mineralization of environmental pollutants like phenol (B47542) and chlorophenols via Fenton-type reactions. mdpi.com The immobilization of the metal-porphyrin complex onto the solid support enhances the catalyst's lifetime and allows for easy separation from the reaction mixture, highlighting a key advantage of heterogeneous catalysis. mdpi.com

Furthermore, other derivatives of aminobenzoic acid have been explored as ligands for creating transition metal complexes. Research into compounds like 4-[(1H-imidazol-4-yl)methylamino]benzoic acid has led to the formation of isostructural complexes with manganese(II), cadmium(II), and copper(II). researchgate.net Similarly, 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid has been used as a ligand to synthesize mononuclear complexes with cobalt(II), nickel(II), and copper(II), where it acts as a doubly monodentate bridge for the metal ions. researchgate.net These studies demonstrate the versatility of the benzoic acid and amino functionalities in coordinating with a variety of metal ions to form well-defined geometric structures, such as octahedral and square pyramidal shapes, which are fundamental to their potential catalytic activity. researchgate.net

Table 2: Metal Complexes with Ligands Derived from Aminobenzoic Acid

Ligand Derivative Metal Ion(s) Application/Complex Type Key Feature
5,10,15,20-tetrakis(4-aminophenyl)porphyrin Copper (Cu), Iron (Fe) Heterogeneous catalyst for mineralization of phenols. mdpi.com Porphyrin complex covalently bound to a silica aerogel support. mdpi.com
4-[(1H-imidazol-4-yl)methylamino]benzoic acid Manganese (Mn), Cadmium (Cd), Copper (Cu) Isostructural transition metal complexes. researchgate.net Ligand coordinates to form 3D structures through hydrogen bonding. researchgate.net
4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid Cobalt (Co), Nickel (Ni), Copper (Cu) Mononuclear complexes with octahedral geometry. researchgate.net Ligand acts as a doubly monodentate bridge between metal ions. researchgate.net

Exploration as Organocatalysts in Polymerization Reactions

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful, metal-free alternative in polymer chemistry. nih.gov The compound this compound possesses both a Brønsted acid (carboxylic acid) and a Lewis base (amino group), making it a candidate for bifunctional organocatalysis, particularly in polymerization reactions.

The utility of the benzoic acid moiety as an organocatalyst has been demonstrated in the ring-opening polymerization (ROP) of cyclic esters, which are used to produce important biodegradable polyesters like poly(L-lactide) (PLLA) and poly(ε-caprolactone) (PCL). researchgate.net Studies have shown that benzoic acid can efficiently catalyze the statistical ring-opening copolymerization of ε-caprolactone and L-lactide. researchgate.net The mechanism often involves the activation of the monomer through hydrogen bonding interactions. Given that both carboxylic acid-based systems and amine/amide-containing systems can promote ROP through hydrogen bonding, a molecule containing both functional groups is of significant interest. researchgate.net

The development of organocatalyzed atom transfer radical polymerization (O-ATRP) represents another area where such molecules could be relevant. nih.gov While many successful organocatalysts for O-ATRP are photoredox catalysts like phenothiazines or diaryl dihydrophenazines, the fundamental principles rely on the specific electronic properties of the organic molecule to mediate the polymerization. nih.gov The conjugated system in this compound, linking the electron-donating amino group and the electron-withdrawing carboxylic acid group, could be explored for its potential in photoredox applications. The ability to perform polymerizations without transition-metal catalysts is highly desirable for applications in biomedical devices, drug delivery, and microelectronics, where metal contamination is a concern. nih.gov

Table 3: Potential Organocatalytic Applications in Polymerization

Polymerization Type Related Organocatalyst Class Role of Functional Groups Potential Application
Ring-Opening Polymerization (ROP) Benzoic Acid, Amine/Amide Systems Carboxylic acid and amino groups act as hydrogen-bond donors/acceptors to activate cyclic ester monomers. researchgate.net Synthesis of biodegradable polyesters (e.g., PLLA, PCL). researchgate.net
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) Photoredox Catalysts (e.g., Phenothiazines) The conjugated system with donor/acceptor groups could potentially be exploited for photoredox activity. nih.gov Controlled radical polymerization of various monomers like methacrylates. nih.gov

Exploration of Biological Interactions and Mechanistic Studies

Investigations of Enzyme Inhibition Mechanisms (e.g., Protease Neutralization)

There is currently no available research specifically investigating the enzyme inhibition mechanisms of 4-((4-aminophenyl)ethynyl)benzoic acid, including its potential for protease neutralization.

In Vitro Studies on Biological Activities (e.g., Antioxidant, Anticholinesterase)

Specific in vitro studies on the antioxidant or anticholinesterase activities of this compound have not been reported in the reviewed scientific literature. While derivatives of aminobenzoic acid have shown such activities, data for the title compound is absent. researchgate.net

Mechanistic Insights into Compound-Target Interactions (excluding cellular or organismal responses)

Due to the lack of studies on the biological activities of this compound, there are no mechanistic insights into its potential interactions with biological targets at a molecular level.

Future Research Directions and Interdisciplinary Prospects

Emerging Synthetic Methodologies for Enhanced Scalability and Sustainability

The future synthesis of 4-((4-Aminophenyl)ethynyl)benzoic acid is poised to embrace green and sustainable chemistry principles. Current synthetic routes often rely on traditional cross-coupling reactions which may involve harsh conditions, expensive catalysts, and the generation of significant waste. Future methodologies will likely focus on minimizing environmental impact and enhancing scalability.

Emerging trends in organic synthesis that could be applied to this compound include:

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, high-throughput production. dur.ac.uk Developing a flow-based synthesis for this compound would be a significant step towards its large-scale and cost-effective production.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations. dur.ac.uk Exploring microwave-assisted Sonogashira or other cross-coupling reactions for the synthesis of this compound could lead to more efficient and energy-saving protocols.

Catalyst Innovation: Research into more sustainable and recyclable catalysts, such as heterogeneous catalysts or nano-catalysts, will be crucial. su.se The development of robust and reusable catalytic systems for the key bond-forming reactions would significantly improve the economic and environmental viability of the synthesis.

Solvent Selection: A shift towards greener solvents, such as water, supercritical fluids, or bio-based solvents, will be a key aspect of sustainable synthesis. su.se Investigating the synthesis of this compound in these alternative media will be a priority.

Synthetic ApproachPotential Advantages
Flow ChemistryEnhanced safety, scalability, and automation. dur.ac.uk
Microwave-Assisted SynthesisReduced reaction times and increased energy efficiency. dur.ac.uk
Recyclable CatalystsLower costs and reduced environmental impact. su.se
Green SolventsMinimized use of hazardous organic solvents. su.se

Advanced Integration into Hybrid Functional Materials

The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it an excellent candidate for incorporation into a variety of hybrid functional materials. mdpi.comnih.gov These materials, which combine the properties of organic and inorganic components, are at the forefront of materials science research.

Future research in this area could explore:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous, crystalline structures known as MOFs. nih.gov The amino group can then be post-synthetically modified to introduce additional functionality. MOFs based on this linker could find applications in gas storage, catalysis, and sensing.

Polymer Composites: The compound can be incorporated into polymer matrices to enhance their mechanical, thermal, or electronic properties. The rigid rod-like structure of the molecule could provide reinforcement, while its electronic properties could be harnessed in conductive or light-emitting polymers.

Surface Modification of Nanomaterials: The carboxylic acid group can be used to anchor the molecule onto the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots), while the amino group provides a site for further functionalization. mdpi.com This approach can be used to create tailored nanomaterials for applications in diagnostics, drug delivery, and catalysis.

Synergistic Approaches Combining Computational and Experimental Studies

The interplay between computational modeling and experimental validation is a powerful tool for understanding and predicting the properties of molecules like this compound. acs.orgsharif.edu Future research will increasingly rely on this synergistic approach to guide the design of new materials and applications.

Key areas for combined computational and experimental investigation include:

Electronic Structure and Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption and emission spectra, and other photophysical properties of the molecule. sharif.edunih.gov These theoretical predictions can then be validated through spectroscopic experiments, providing a deeper understanding of its behavior in different environments.

Molecular Interactions: Computational modeling can be used to study the non-covalent interactions of this compound with other molecules, such as solvents, receptors, or other components of a material. acs.org This information is crucial for understanding its self-assembly behavior, its binding affinity to biological targets, and its performance in various applications.

Reaction Mechanisms: Computational studies can elucidate the mechanisms of reactions involving this compound, such as its synthesis or its role in catalytic processes. acs.org This knowledge can be used to optimize reaction conditions and design more efficient synthetic routes.

Computational MethodInformation GainedExperimental Validation
DFT/TD-DFTElectronic structure, absorption/emission spectra. sharif.edunih.govUV-Vis and fluorescence spectroscopy.
Molecular DynamicsSelf-assembly, binding interactions. acs.orgX-ray crystallography, NMR spectroscopy.
Quantum MechanicsReaction pathways and transition states. acs.orgKinetic studies, product analysis.

Novel Applications in Sensing, Imaging, and Energy Conversion

The unique electronic and photophysical properties of this compound make it a promising candidate for a range of technological applications. nih.govmdpi.comresearchgate.net Future research is expected to unlock its potential in the following areas:

Fluorescent Sensors: The fluorescence of the molecule may be sensitive to its local environment, such as pH, polarity, or the presence of specific ions or molecules. This property could be exploited to develop fluorescent probes for chemical and biological sensing. mdpi.comrsc.org

Bioimaging Probes: By attaching targeting moieties to the amino or carboxylic acid groups, the compound could be developed into a fluorescent probe for imaging specific cells, tissues, or biological processes. nih.govresearchgate.netnih.gov Its rigid structure may lead to high quantum yields and photostability, which are desirable properties for bioimaging agents.

Dye-Sensitized Solar Cells (DSSCs): The molecule's structure, featuring donor (amino) and acceptor (carboxylic acid) groups connected by a π-conjugated bridge, is characteristic of a dye sensitizer for DSSCs. researchgate.net The carboxylic acid group can anchor the dye to a semiconductor surface (e.g., TiO2), while the amino group can be further modified to tune the electronic properties and enhance light harvesting.

Unexplored Biological Pathways and Mechanistic Revelations

While the biological activities of many aminobenzoic acid derivatives are well-documented, the specific biological pathways and mechanisms of action of this compound remain largely unexplored. nih.govmdpi.commdpi.comnih.gov Future research in this area could reveal novel therapeutic applications.

Potential avenues for investigation include:

Antimicrobial and Anticancer Activity: Many compounds with similar structural motifs have shown promising antimicrobial and anticancer activities. nih.govmdpi.com Screening this compound and its derivatives against a panel of pathogens and cancer cell lines could identify new lead compounds for drug discovery.

Enzyme Inhibition: The molecule could be investigated as an inhibitor of specific enzymes involved in disease pathways. Molecular docking studies could be used to predict potential protein targets, which could then be validated through in vitro and in vivo experiments. researchgate.net

Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound exerts any biological effects will be crucial for its development as a therapeutic agent. This could involve studies on its interaction with DNA, its effect on cellular signaling pathways, or its metabolism. researchgate.netnih.gov

Q & A

Q. What are common synthetic routes for preparing 4-((4-Aminophenyl)ethynyl)benzoic acid?

The synthesis typically involves multi-step reactions starting with functionalization of the benzoic acid core. A standard approach includes:

  • Esterification : Reacting 4-aminobenzoic acid with ethanol and sulfuric acid to form ethyl 4-aminobenzoate, ensuring protection of the carboxylic acid group .
  • Hydrazide Formation : Refluxing the ester with hydrazine hydrate to yield 4-aminobenzoic acid hydrazide, a key intermediate for coupling reactions .
  • Sonogashira Coupling : Introducing the ethynyl group via palladium-catalyzed cross-coupling between aryl halides and terminal alkynes. Optimize conditions (e.g., solvent, temperature, catalyst loading) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Purity Analysis : Use thin-layer chromatography (TLC) with UV visualization and high-performance liquid chromatography (HPLC) with reverse-phase columns (C18, methanol/water mobile phase) to verify purity >95% .
  • Structural Confirmation :
    • FT-IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹), amine (-NH₂ stretch ~3400 cm⁻¹), and ethynyl (C≡C stretch ~2100 cm⁻¹) groups .
    • NMR : ¹H NMR should show aromatic protons (δ 6.5–8.0 ppm), ethynyl proton absence (due to symmetry), and carboxylic acid proton (δ ~12 ppm). ¹³C NMR confirms sp-hybridized carbons (ethynyl, ~80–90 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Spectral Discrepancies : For example, unexpected splitting in ¹H NMR signals may arise from rotational isomerism or hydrogen bonding. Mitigate by:
    • Variable Temperature NMR : Analyze spectra at 25°C and 60°C to observe dynamic effects .
    • Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to suppress exchange broadening of -NH₂ or -COOH protons .
    • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

Q. What methodologies are effective for assessing the biological activity of this compound?

  • Enzyme Inhibition Assays : Screen against tyrosine kinases or cyclooxygenases (COX) using fluorescence-based assays (e.g., ADP-Glo™ kinase assay). IC₅₀ values <10 μM suggest therapeutic potential .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase domain) and validate with mutagenesis studies .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for Sonogashira coupling efficiency. Lower catalyst loadings (<2 mol%) reduce costs without compromising yield .
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation. Additives like CuI (10 mol%) enhance alkyne activation .
  • Green Chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures, achieving >80% yield under microwave-assisted conditions (100°C, 30 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.